

# The Flipper Probe: A Technical Guide to Measuring Membrane Tension

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## Compound of Interest

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## Introduction

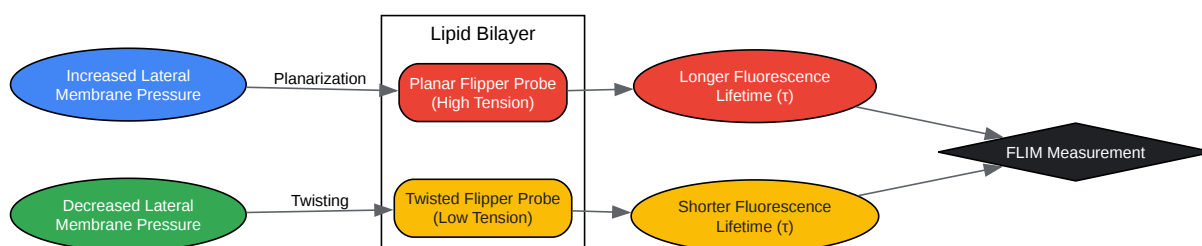
Membrane tension is a critical physical parameter that governs a multitude of cellular processes, including cell migration, endocytosis, exocytosis, and cell division. The ability to accurately quantify membrane tension in living cells is paramount to understanding the intricate interplay between mechanical forces and biological function. Flipper probes are a class of fluorescent molecules designed to do just that. These mechanosensitive probes insert into lipid bilayers and report on changes in membrane tension through a quantifiable change in their fluorescence lifetime. This technical guide provides an in-depth overview of the principles behind Flipper probes, detailed experimental protocols for their use, and a summary of key quantitative data.

## Core Principle: A Molecular Planarization Cascade

The functionality of Flipper probes is rooted in their unique molecular structure. They are "push-pull" molecules, typically built around a dithienothiophene core, which allows for a twisted conformation in a relaxed (low tension) membrane environment. As membrane tension increases, the lateral pressure exerted by the surrounding lipid molecules forces the Flipper probe into a more planar conformation.<sup>[1][2][3]</sup> This structural change from a twisted to a planar state has a direct impact on the probe's photophysical properties. Specifically, the planar conformation leads to a red-shift in the excitation spectrum and, most importantly, an increase in the fluorescence lifetime of the probe.<sup>[1][2]</sup> This relationship between membrane tension and

fluorescence lifetime is often linear, providing a straightforward method for quantifying changes in membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[4][5]

The underlying mechanism of how Flipper probes sense and report on membrane tension can be visualized as a signaling pathway:



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Caption: The core mechanism of Flipper probes.

## Quantitative Data Summary

The fluorescence lifetime of Flipper probes is the primary quantitative output for measuring membrane tension. This lifetime is typically determined by fitting the fluorescence decay curve to a multi-exponential function, with the longer lifetime component ( $\tau_1$ ) being the most sensitive to changes in tension. The following tables summarize key quantitative data reported in the literature for Flipper-TR, a commonly used Flipper probe.

Table 1: Flipper-TR Fluorescence Lifetime in Different Cell Lines and Organelles

Cell Line/Organelle	Average Fluorescence Lifetime ( $\tau$ ) in Isotonic Conditions (ns)	Reference
HeLa Cells	4.5	[6]
Endoplasmic Reticulum (ER) in HeLa Cells	3.5	[6][7]
Mitochondria in HeLa Cells	3.2	[6]
B. subtilis	$3.22 \pm 0.16$	[8]
E. coli	$3.05 \pm 0.21$	[8]

Table 2: Flipper-TR Fluorescence Lifetime in Response to Osmotic Shock in HeLa and MDCK Cells

Cell Line	Condition	Osmotic Pressure (Osm)	Fluorescence Lifetime ( $\tau$ ) (ns)	Reference
HeLa	Hypotonic	< 0.3	Longer than isotonic	[1]
HeLa	Isotonic	0.3	~4.5	[1]
HeLa	Hypertonic	> 0.3	Shorter than isotonic	[1]
MDCK	Hypotonic	< 0.3	Longer than isotonic	[1]
MDCK	Isotonic	0.3	~4.0	[1]
MDCK	Hypertonic	> 0.3	Shorter than isotonic	[1]

Table 3: Calibration of Flipper-TR Fluorescence Lifetime to Osmotic Pressure

Cell Line	Condition	Slope (ns/Osm)	Reference
HeLa	Hypotonic	$-0.27 \pm 0.13$	[1]
HeLa	Hypertonic	$-0.59 \pm 0.04$	[1]
MDCK	Hypotonic	$-0.50 \pm 0.33$	[1]
MDCK	Hypertonic	$-0.88 \pm 0.07$	[1]

## Experimental Protocols

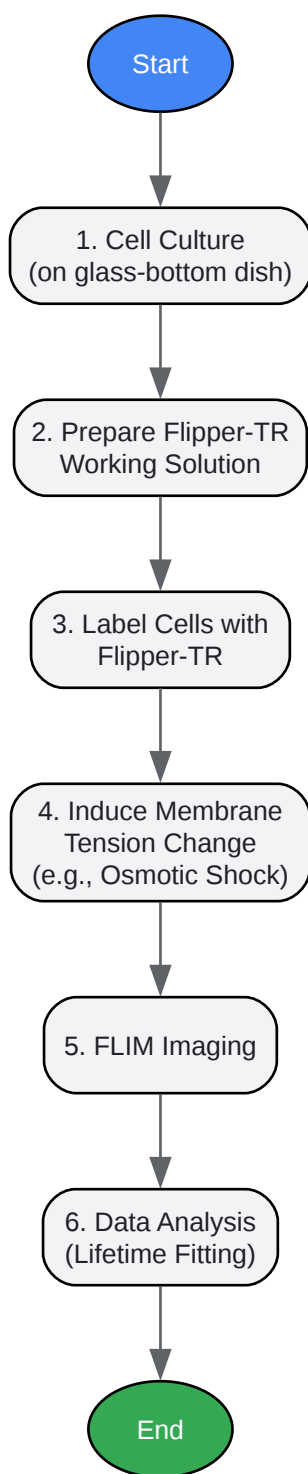
Measuring membrane tension with Flipper probes involves a series of steps, from cell preparation and probe labeling to FLIM imaging and data analysis. The following is a generalized protocol for using Flipper-TR in cultured mammalian cells.

## Materials

- Flipper-TR probe (e.g., from Spirochrome)
- Anhydrous dimethyl sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Cells of interest cultured on glass-bottom dishes suitable for microscopy
- Solutions for inducing osmotic shock (e.g., culture medium diluted with water for hypotonic shock, or medium with added sorbitol/sucrose for hypertonic shock)
- A confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)

## Experimental Workflow

The overall experimental workflow can be broken down into the following stages:



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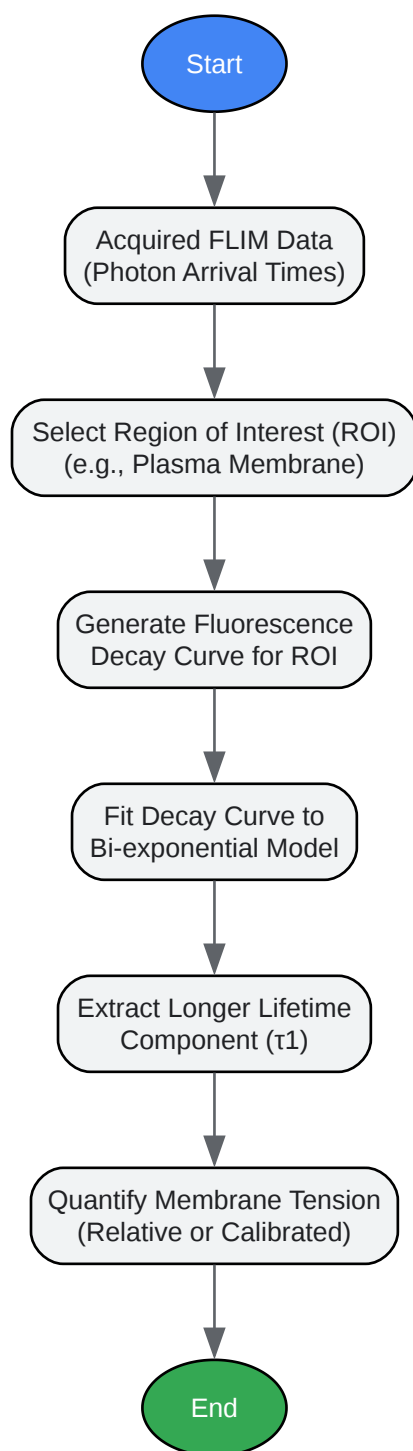
Caption: A typical experimental workflow for Flipper probe measurements.

## Detailed Methodologies

- Probe Preparation:
  - Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO.[\[9\]](#)
  - Store the stock solution at -20°C, protected from light and moisture.
  - On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1  $\mu$ M.[\[10\]](#)
- Cell Labeling:
  - Grow cells to the desired confluency on glass-bottom dishes.
  - Replace the culture medium with the Flipper-TR working solution.
  - Incubate the cells for 15-30 minutes at 37°C and 5% CO<sub>2</sub>.[\[7\]](#)[\[11\]](#)
  - After incubation, the cells can be imaged directly in the labeling solution, as the probe is only fluorescent in the membrane environment. Optionally, cells can be washed with fresh medium.
- Inducing Changes in Membrane Tension (Osmotic Shock):
  - To induce a hypotonic shock (increase in tension), replace the imaging medium with a diluted medium (e.g., 50% medium, 50% distilled water).
  - To induce a hypertonic shock (decrease in tension), replace the imaging medium with a medium containing a non-permeable osmolyte (e.g., 0.5 M sorbitol or sucrose).
  - Acquire images before and after the osmotic shock to observe the change in fluorescence lifetime.
- FLIM Imaging:
  - Use a confocal microscope equipped with a pulsed laser and a TCSPC system.
  - Excite the Flipper-TR probe at approximately 488 nm.[\[9\]](#)

- Collect the fluorescence emission using a bandpass filter, typically around 575-625 nm.[9]
- Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting.
- Data Analysis:
  - The fluorescence decay curve for each pixel or region of interest (ROI) is fitted to a bi-exponential decay model.[9]
  - The decay is described by the equation:  $I(t) = A1 * \exp(-t/\tau1) + A2 * \exp(-t/\tau2)$ , where  $\tau1$  and  $\tau2$  are the fluorescence lifetimes and A1 and A2 are their respective amplitudes.
  - The longer lifetime component,  $\tau1$ , is the parameter that correlates with membrane tension.[9] An increase in  $\tau1$  indicates an increase in membrane tension.

The data analysis workflow can be summarized as follows:



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Caption: The data analysis pipeline for Flipper probe FLIM experiments.

## Considerations and Limitations



While Flipper probes are powerful tools, it is crucial to be aware of certain considerations for accurate data interpretation:

- **Membrane Composition:** The fluorescence lifetime of Flipper probes is sensitive not only to membrane tension but also to the local lipid environment, including lipid packing and cholesterol content.[6][12] Therefore, changes in lipid composition during an experiment could be a confounding factor. However, for short-term experiments (seconds to minutes), it is generally assumed that the lipid composition of the membrane remains relatively constant, and changes in lifetime are primarily due to changes in tension.[6]
- **Calibration:** For absolute quantification of membrane tension, a calibration curve relating fluorescence lifetime to a known tension is required. This can be achieved using techniques like micropipette aspiration.[5]
- **Phototoxicity:** As with any fluorescence microscopy technique, it is important to minimize light exposure to reduce phototoxicity and photobleaching.

## Conclusion

Flipper probes represent a significant advancement in the field of mechanobiology, providing a non-invasive and quantitative method for measuring membrane tension in living cells. By understanding the core principles of their function, adhering to detailed experimental protocols, and being mindful of the potential limitations, researchers can effectively utilize these powerful tools to unravel the complex roles of mechanical forces in cellular physiology and disease. This technical guide serves as a comprehensive resource for scientists and professionals seeking to incorporate Flipper probes into their research endeavors.

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